Product packaging for 2-Cyclohexen-1-one,2-amino-(9CI)(Cat. No.:CAS No. 37942-94-2)

2-Cyclohexen-1-one,2-amino-(9CI)

Cat. No.: B13751288
CAS No.: 37942-94-2
M. Wt: 111.14 g/mol
InChI Key: MBPQVWGCNCNOQG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one,2-amino-(9CI) is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one,2-amino-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one,2-amino-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B13751288 2-Cyclohexen-1-one,2-amino-(9CI) CAS No. 37942-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37942-94-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-aminocyclohex-2-en-1-one

InChI

InChI=1S/C6H9NO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4,7H2

InChI Key

MBPQVWGCNCNOQG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Cyclohexen 1 One, 2 Amino 9ci

Reactions Governed by the Enone Moiety

The α,β-unsaturated ketone, or enone, system is a key driver of the molecule's reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to various nucleophilic and pericyclic reactions. wikipedia.orgchemeurope.com

Nucleophilic Conjugate Additions (Michael Reactions) and Their Regioselectivity

One of the most important reactions of enones is the nucleophilic conjugate addition, often referred to as the Michael reaction. masterorganicchemistry.comwikipedia.org In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgchemeurope.com For 2-amino-2-cyclohexen-1-one, the presence of the amino group influences the regioselectivity of this addition.

The general mechanism of a Michael addition involves the attack of a nucleophile on the β-position of the enone. This creates an enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com The choice of nucleophile is broad and includes soft nucleophiles like enolates, amines, and thiols. masterorganicchemistry.comchemistrysteps.com While strong, hard nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition (attack at the carbonyl carbon), weaker, softer nucleophiles preferentially undergo 1,4-addition. chemistrysteps.com

The regioselectivity of nucleophilic attack on substituted cyclohexenones can be influenced by the existing substituents. For instance, in the context of other substituted cyclohexenones, the presence and nature of substituents can direct the incoming nucleophile. Organocatalysts, such as those derived from amino acids, have been employed to achieve high stereoselectivity in the conjugate addition of various nucleophiles to cyclohexenones. researchgate.net

Nucleophile TypeGeneral ProductKey Observations
Enolates1,5-Dicarbonyl compoundsA classic Michael reaction, forming a new carbon-carbon bond. masterorganicchemistry.com
Amines3-Aminocyclohexanone derivativesAza-Michael addition; can be reversible. wikipedia.orgchemeurope.com
Thiols3-Thiocyclohexanone derivativesThia-Michael addition; often proceeds with high efficiency. chemeurope.com
Gilman Reagents3-Alkyl/Arylcyclohexanone derivativesEffective for delivering carbon nucleophiles via 1,4-addition. wikipedia.orgchemeurope.com

Pericyclic Reactions, including Diels-Alder Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edumeta-synthesis.com The enone moiety of 2-amino-2-cyclohexen-1-one can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. orgoreview.comlibretexts.org

The Diels-Alder reaction involves the combination of a conjugated diene (4π-electron system) with a dienophile (2π-electron system). meta-synthesis.comorgoreview.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The carbonyl group of the enone system serves this purpose, activating the double bond for cycloaddition. The amino group, being electron-donating, can modulate this reactivity.

Aminosiloxy dienes have shown high reactivity in Diels-Alder reactions with various dienophiles, leading to functionalized cyclohexenones with high regioselectivity. orgsyn.org The resulting cycloadducts are versatile intermediates that can be further transformed. orgsyn.org The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on both the diene and dienophile retaining their relative positions in the product. libretexts.org

DieneDienophileProduct TypeKey Features
1,3-Butadiene2-Amino-2-cyclohexen-1-oneFused bicyclic systemFormation of a new six-membered ring.
Cyclopentadiene2-Amino-2-cyclohexen-1-oneBridged bicyclic systemOften shows a preference for the endo product due to secondary orbital interactions. organic-chemistry.org
Aminosiloxy dienesVarious electron-deficient alkenesSubstituted cyclohexenonesHigh reactivity and regioselectivity; versatile synthetic intermediates. orgsyn.org

Reactivity Profile of the Amino Group

The primary amino group at the C-2 position introduces nucleophilic character and the potential for a variety of transformations, including reactions with electrophiles and participation in tautomeric equilibria.

Electrophilic Reactions and Formation of N-Substituted Derivatives

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a wide range of electrophiles. byjus.com This reactivity is fundamental to the synthesis of N-substituted derivatives of 2-amino-2-cyclohexen-1-one. Such derivatization can be used to protect the amino group, modify the electronic properties of the molecule, or introduce new functionalities.

A common reaction is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride (B1165640) can be used to form the corresponding N-acetyl derivative. This transformation can be useful to moderate the activating effect of the amino group in other reactions. byjus.com Alkylation reactions with alkyl halides can also lead to N-alkylated products.

Recent research has demonstrated the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, highlighting a modern approach to forming N-aryl and N-alkyl aminophenol derivatives. nih.govresearchgate.net

Interconversion with Imines and Enamine-Iminium Equilibrium

The 2-amino-2-cyclohexen-1-one system exists in equilibrium with its tautomeric imine form. This enamine-imine tautomerism is a key aspect of its reactivity. The enamine form is nucleophilic at the β-carbon, while the iminium ion, formed upon protonation, is electrophilic. masterorganicchemistry.commakingmolecules.com

The formation of enamines from ketones and secondary amines is a well-established equilibrium process. masterorganicchemistry.com In the case of 2-amino-2-cyclohexen-1-one, which is a primary enamine, it can tautomerize to the corresponding imine. This equilibrium can be influenced by reaction conditions, such as pH. The interplay between the enamine, imine, and the corresponding iminium ion is crucial in organocatalytic reactions where these species act as key intermediates. nobelprize.org For example, in some catalytic cycles, an iminium ion can be attacked by a nucleophile to form an enamine, which then participates in further reactions. nobelprize.org

Ring Functionalization and Derivatization Strategies

Beyond the direct reactions of the enone and amino groups, various strategies exist to functionalize the cyclohexene (B86901) ring of 2-amino-2-cyclohexen-1-one and its derivatives. These methods allow for the introduction of a wide range of substituents at different positions of the ring, further expanding its synthetic utility.

One approach involves the transformation of a cyclohexenone into an α-substituted derivative. For example, treatment of 3-benzylamino-5,5-dimethyl-2-cyclohexenone with iodine is reported to produce the 2-iodo derivative. orgsyn.org Such halogenated intermediates can then undergo further reactions, like Suzuki coupling, to introduce aryl groups. orgsyn.org

Selective Alkylation and Acylation at Various Positions

The enaminone structure of 2-amino-2-cyclohexen-1-one features multiple nucleophilic centers: the nitrogen atom, the carbonyl oxygen, and the α-carbon (C3). This leads to potential competition in alkylation and acylation reactions. However, the reactivity is largely dominated by the behavior of enamines, which are generally excellent carbon-based nucleophiles.

The nucleophilicity of the α-carbon is enhanced by the delocalization of the nitrogen lone pair, as depicted in the resonance structures. This makes C-alkylation and C-acylation common and synthetically useful pathways. The selective functionalization at the carbon, nitrogen, or oxygen atom depends heavily on the reaction conditions, the nature of the electrophile, and the presence of substituents on the nitrogen atom.

Alkylation: The alkylation of enamines, famously known as the Stork enamine alkylation, is a powerful method for forming carbon-carbon bonds. In the case of 2-amino-2-cyclohexen-1-one, reaction with an alkyl halide typically leads to the formation of an alkylated iminium salt intermediate. Subsequent hydrolysis of this intermediate regenerates the ketone, yielding a 2-alkyl-2-aminocyclohexanone. The selectivity for C-alkylation over N-alkylation is generally high, especially with reactive alkylating agents like methyl iodide or benzyl (B1604629) halides.

Acylation: Acylation reactions with acyl halides or anhydrides can also occur at the carbon or nitrogen positions. N-acylation is often favored under neutral or slightly basic conditions. However, C-acylation can be achieved, particularly when the nitrogen atom is sterically hindered, for instance, by a bulky substituent, which impedes the approach of the acylating agent. The choice of solvent and base can further influence the regioselectivity of the reaction.

Table 1: Regioselectivity in Alkylation and Acylation of 2-Amino-2-cyclohexen-1-one Analogs

Reagent/Electrophile Position of Attack Product Type Typical Conditions
Alkyl Halide (e.g., CH₃I) α-Carbon (C3) C-Alkylated Ketone (after hydrolysis) Aprotic solvent, often without added base
Acyl Chloride (e.g., CH₃COCl) Nitrogen N-Acylated Enaminone (Amide) Aprotic solvent, mild base (e.g., pyridine)
Acyl Chloride (Sterically hindered N) α-Carbon (C3) C-Acylated Enaminone Aprotic solvent, strong non-nucleophilic base
Michael Acceptor α-Carbon (C3) Michael Adduct Protic or aprotic solvent

Photochemical Transformations and Intramolecular Cyclization Reactions

The conjugated π-system of enaminones makes them amenable to photochemical transformations. rhhz.net The use of light, particularly visible light, has emerged as a sustainable strategy to induce unique reactions in these substrates. rhhz.net These light-induced reactions can lead to the formation of complex cyclic and polyheterocyclic structures that are otherwise difficult to synthesize using conventional thermal methods. nih.govchemistryforsustainability.org

Upon irradiation, enaminones can undergo several types of transformations:

[2+2] Cycloadditions: The excited state of the enaminone can participate in cycloaddition reactions with alkenes.

Electrocyclization: 6π-electrocyclization is a common pathway, especially for N-aryl enamines, leading to the formation of new heterocyclic rings. researchgate.net For instance, the photochemical irradiation of N-aryl enamines can produce 2,3-dihydroindoles. acs.org

Rearrangements: A notable photochemical reaction is the photo-Fries-type rearrangement. In related cyclic enamides, this involves a rhhz.netrsc.org-acyl shift upon irradiation with UV light, providing an efficient route to different, structurally diverse enaminones. rsc.orgrsc.org

Intramolecular Cyclization: In appropriately substituted derivatives of 2-amino-2-cyclohexen-1-one, intramolecular cyclization can be induced photochemically. This can occur via a radical process, leading to the synthesis of fused heterocyclic systems like tetrahydro-pyridoindolones from related arylenaminones. documentsdelivered.com

The specific pathway and the resulting product chemoselectivity often depend on the substitution pattern of the enaminone, the solvent, and the wavelength of light used for irradiation. nih.govresearchgate.net These photochemical methods offer a powerful tool for building molecular complexity from the versatile enaminone scaffold. rhhz.netchemistryforsustainability.org

Intramolecular Rearrangements and Tautomeric Equilibria in 2-Cyclohexen-1-one (B156087), 2-amino-(9CI)

The structure of 2-amino-2-cyclohexen-1-one is not static; it exists in a dynamic equilibrium with its tautomeric forms. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. Understanding these equilibria is fundamental to predicting the compound's reactivity.

Investigation of Keto-Enol and Enamine-Imine Tautomerism

2-amino-2-cyclohexen-1-one is a vinylogous amide and can exhibit two primary types of tautomerism: enamine-imine and keto-enol tautomerism.

Enamine-Imine Tautomerism: This tautomerism is analogous to the more familiar keto-enol system, involving the migration of a proton between the nitrogen and the α-carbon. rhhz.net The compound 2-amino-2-cyclohexen-1-one is the enamine form. Its tautomer is 2-iminocyclohexanone, the imine form. Generally, for primary amines (with two hydrogens on the nitrogen), the equilibrium favors the enamine form due to the stabilizing effect of conjugation with the carbonyl group. This equilibrium can be catalyzed by either acid or base through stepwise protonation/deprotonation mechanisms. nih.gov

Keto-Enol Tautomerism: This involves the migration of a proton from the carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen. researchgate.net The primary structure is the keto form. Its tautomer would be 2-amino-1-hydroxy-1,5-cyclohexadiene, the enol form. For simple ketones like cyclohexanone (B45756), the keto form is overwhelmingly favored at equilibrium (>99%). researchgate.net However, factors such as intramolecular hydrogen bonding and extended conjugation can increase the stability and population of the enol form. In the case of 2-amino-2-cyclohexen-1-one, the existing enamine conjugation already provides significant stability to the "keto" form.

Table 2: Tautomeric Forms of 2-Amino-2-cyclohexen-one

Tautomer Name Structural Description Key Features Relative Stability
Enamine-Keto 2-amino-2-cyclohexen-1-one Conjugated system (N-C=C-C=O) Most Stable Form
Imine-Keto 2-iminocyclohexanone Imine adjacent to ketone Less stable
Enamine-Enol 2-amino-1-hydroxy-1,5-cyclohexadiene Enol and enamine functionality Less stable

Exploration of Other Mechanistically Relevant Rearrangements, e.g., Pinacol-type Rearrangements in Related Systems

Beyond tautomerism, other skeletal rearrangements are important in related chemical systems. A classic example is the Pinacol rearrangement, which is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. rsc.orgorgsyn.org

While 2-amino-2-cyclohexen-1-one itself does not undergo a Pinacol rearrangement, a derivative of it could be chemically transformed into a suitable precursor. For example, reduction of the ketone and double bond followed by dihydroxylation of the cyclohexane (B81311) ring could yield a 1,2-diol substrate.

The mechanism of the Pinacol rearrangement proceeds through several key steps: documentsdelivered.comorgsyn.org

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. The stability of this carbocation is a crucial factor in determining the reaction pathway.

1,2-Migratory Shift: An alkyl, aryl, or hydride group from the adjacent carbon migrates to the carbocation center. The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion. The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final, stable carbonyl compound.

In cyclic systems, the Pinacol rearrangement can lead to fascinating ring expansions or contractions, depending on the stereochemistry and substitution pattern of the starting diol. documentsdelivered.comacs.org This reaction highlights how a functional group transformation in a system related to 2-amino-2-cyclohexen-1-one could open pathways to significant structural reorganization.

Mechanistic and Theoretical Investigations into the Chemistry of 2 Cyclohexen 1 One, 2 Amino 9ci

Elucidation of Reaction Mechanisms for Key Transformations

2-Cyclohexen-1-one (B156087), 2-amino-(9CI) is a multifunctional molecule possessing a nucleophilic nitrogen atom, a nucleophilic α-carbon, and an electrophilic β-carbon, all part of a conjugated system with a carbonyl group. This structure allows for a variety of chemical transformations. Its reactivity is largely governed by the enamine and α,β-unsaturated ketone moieties.

Key transformations involving this compound include:

N-Functionalization: The amino group can act as a nucleophile, reacting with various electrophiles such as alkyl halides and acyl chlorides to yield N-substituted derivatives.

Michael Addition: As a vinylogous amide, the β-carbon is activated towards nucleophilic attack. While the electron-donating amino group reduces the electrophilicity of the double bond compared to the parent 2-cyclohexen-1-one, Michael addition can still occur with potent nucleophiles. The parent compound, 2-cyclohexen-1-one, is well-known to readily undergo Michael additions. chemicalbook.com

Reactions at the Carbonyl Group: The ketone functionality can react with nucleophiles, although its reactivity is modulated by the conjugated amino group.

Cyclocondensation Reactions: The bifunctional nature of the molecule makes it a valuable precursor in the synthesis of fused heterocyclic systems, such as quinolines and acridines.

Dehydrogenation/Aromatization: Under oxidative conditions, the cyclohexene (B86901) ring can be dehydrogenated to form the corresponding 2-aminophenol (B121084) derivative. This type of transformation has been demonstrated in the synthesis of N-functionalized 2-aminophenols from related cyclohexanone (B45756) and amine precursors. nih.gov This process converts the enaminone system into a stable aromatic phenol (B47542) ring. nih.gov

The mechanism for many of these reactions involves the formation of key intermediates. For example, in the synthesis of N-functionalized 2-aminophenols from cyclohexanones, an enamine intermediate, structurally similar to 2-amino-2-cyclohexen-1-one, is formed, which then undergoes oxidation. nih.gov

Computational Chemistry Approaches to 2-Cyclohexen-1-one, 2-amino-(9CI)

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 2-amino-2-cyclohexen-1-one. scirp.org By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and Ab Initio molecular orbital theory can predict molecular geometries, electronic structures, and reaction pathways. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. scienceopen.com It allows for the calculation of various descriptors that predict a molecule's reactivity. For 2-amino-2-cyclohexen-1-one, DFT studies can elucidate the influence of the amino group on the conjugated π-system. The electron-donating amino group increases the electron density of the enone system, affecting the energies of the frontier molecular orbitals (HOMO and LUMO).

A study on the analogous compound, 3-amino-2-cyclohexene-1-thione, using the MNDO method (a semi-empirical method with principles related to DFT), showed that considerable conjugation and polarization exist within the enaminothione fragment. osti.gov This suggests that in 2-amino-2-cyclohexen-1-one, there is significant electron delocalization across the N-C=C-C=O system. This delocalization is crucial in determining the molecule's stability and reactivity.

The reactivity of a molecule can be predicted using conceptual DFT descriptors, which provide insights into its electrophilic and nucleophilic character. scirp.org A high positive value for the dual descriptor (DD) suggests a good electrophile, while a high negative value indicates a good nucleophile. scirp.org

Table 1: Conceptual DFT Global Reactivity Descriptors This table presents a theoretical framework. The values are illustrative and would require specific DFT calculations for 2-amino-2-cyclohexen-1-one.

Ab initio molecular orbital calculations are a class of computational methods that solve the electronic Schrödinger equation without relying on empirical parameters. jmolekul.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental for mapping potential energy surfaces and identifying transition states, thus elucidating reaction mechanisms. jmolekul.comresearchgate.net

For 2-amino-2-cyclohexen-1-one, ab initio calculations could be employed to model various reaction pathways:

Protonation Equilibria: Calculating the relative energies of N-protonated, O-protonated, and C-protonated species to predict the most likely site of protonation.

Nucleophilic Attack: Modeling the reaction coordinate for the addition of a nucleophile to the β-carbon (Michael addition) or the carbonyl carbon. This would involve locating the transition state structure and calculating the activation energy barrier.

Tautomerization: Calculating the energy profile for the interconversion between the amino-ketone and the imino-enol tautomers, which is discussed in the next section.

Studies on related systems, such as 2-amino-2-imidazoline, have used ab initio (MP2) and DFT methods to determine the relative stability of different tautomers and their isomers. researchgate.net Such calculations provide critical information on the thermodynamics and kinetics of these processes, which is essential for understanding and controlling the molecule's reactivity.

Kinetic and Thermodynamic Analyses of Tautomeric Processes

2-Cyclohexen-1-one, 2-amino-(9CI) can exist in different tautomeric forms, primarily the enaminone (amino-ketone) form and the α-imino-enol (imino-alcohol) form. The equilibrium between these tautomers is a crucial aspect of its chemistry.

Enaminone Tautomer <=> α-Imino-enol Tautomer

Computational and experimental studies on analogous systems provide insight into this equilibrium.

Thermodynamic Stability: For most enaminones, the enamine-ketone form is significantly more stable than the imine-enol tautomer. This stability arises from the strong resonance stabilization of the conjugated N-C=C-C=O system. A computational study on 3-amino-2-cyclohexene-1-thiones confirmed that the enamino thione form is the most stable. osti.gov Similarly, for 2,4-cyclohexadienone, the enol tautomer (phenol) is overwhelmingly favored due to the gain in aromaticity, highlighting the powerful influence of electronic stabilization on tautomeric equilibrium. libretexts.org

Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. For example, studies on acetoacetic acid have shown that the enol content varies significantly with solvent polarity. masterorganicchemistry.com

Kinetic Barriers: The interconversion between tautomers involves proton transfer and requires surmounting an energy barrier. Computational studies on similar cyclic amino-imino systems have calculated these barriers. For a 7-membered ring system, the tautomerization barrier was calculated to be 0.52 eV (0.41 eV with zero-point energy correction) at the mPW2PLYP-D2/def2-TZVP level of theory. st-andrews.ac.uk The rate of interconversion depends on this barrier height and the reaction conditions, such as the presence of acid or base catalysts, which facilitate proton transfer. libretexts.org

Table 2: Thermodynamic Data for Tautomeric Equilibria in Related Cyclic Systems This table compiles data from analogous systems to infer the behavior of 2-amino-2-cyclohexen-1-one.

Advanced Structural Characterization of 2 Cyclohexen 1 One, 2 Amino 9ci and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the configuration and conformation of 2-amino-2-cyclohexen-1-one and its derivatives in solution. Analysis of both ¹H and ¹³C NMR spectra, supplemented by two-dimensional techniques like COSY and HSQC, provides detailed insights into the molecular framework.

The conformation of the six-membered ring is a key structural feature. For the parent compound, 2-cyclohexen-1-one (B156087), theoretical and experimental studies suggest a predominant envelope conformation, with a half-chair conformer being slightly less stable. rsc.org The introduction of an amino group at the C2 position, creating a β-enaminone system, influences this equilibrium. The chemical shifts of the vinylic protons (H-2 and H-3 in the parent enone) are particularly informative. In 2-cyclohexen-1-one, the β-proton (H-3) is more deshielded (approx. 7.0 ppm) than the α-proton (H-2, approx. 6.0 ppm) due to resonance effects. researchgate.net For 3-amino-2-cyclohexen-1-one, an isomer, the presence of the electron-donating amino group significantly alters the electronic environment. chemicalbook.com

In 2-amino-2-cyclohexen-1-one derivatives, the protons of the cyclohexene (B86901) ring give rise to characteristic signals. The position and multiplicity of these signals are dictated by their spatial relationships, which are dependent on the ring's conformation. Lanthanide-induced shift (L.I.S.) NMR experiments can be employed to further probe the conformational space by introducing a paramagnetic shift reagent that coordinates to the carbonyl oxygen. rsc.org

The configuration of substituents on the ring can be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For chiral derivatives, the formation of diastereomeric compounds, for instance by reaction with a chiral derivatizing agent like Mosher's acid (MTPA), allows for the determination of absolute configuration by comparing the NMR spectra of the resulting diastereomers. columbia.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclohexenone Scaffolds Note: Data is compiled from related structures to illustrate typical chemical shift regions. Exact values for the title compound may vary.

Atom 2-Cyclohexen-1-one (in CDCl₃) chemicalbook.comdocbrown.info 3-Amino-2-cyclohexen-1-one (in DMSO-d₆) chemicalbook.com (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone researchgate.net
¹H NMR
H-2 ~6.0 (d) - -
H-3 ~7.0 (m) ~5.0 (s) -
H-4 ~2.4 (m) ~2.2 (t) Protons on ring show complex multiplets
H-5 ~2.0 (m) ~1.8 (m) Protons on ring show complex multiplets
H-6 ~2.5 (m) ~2.5 (t) Protons on ring show complex multiplets
NH₂ - ~6.7 (br s) Signals present, often broad
¹³C NMR
C-1 (C=O) ~199 ~195 Carbonyl signal present
C-2 ~129 ~160 (C-N) ~65 (C-N)
C-3 ~150 ~98 (C=CH) Methylene carbons show distinct signals
C-4 ~26 ~28 Methylene carbons show distinct signals
C-5 ~23 ~21 Methylene carbons show distinct signals
C-6 ~38 ~36 Methylene carbons show distinct signals

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of the solid-state structure, including absolute configuration and intermolecular interactions like hydrogen bonding. The analysis of synthetic derivatives is particularly valuable, as illustrated by the crystal structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, a derivative of the title compound. researchgate.netnih.gov

The crystallographic data for this derivative confirms that the cyclohexanone (B45756) ring adopts a chair conformation. researchgate.netnih.gov This is a common, low-energy conformation for saturated six-membered rings. The 2-chlorophenyl substituent is positioned axially relative to the ring. In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This interaction forms an infinite chain propagating along one of the crystal axes. researchgate.netnih.gov Such detailed structural information is crucial for understanding the physical properties of the compound and its behavior in a solid matrix. pan.pl

Table 2: Crystallographic Data for (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone researchgate.net

Parameter Value
Chemical Formula C₁₂H₁₄ClNO
Molecular Weight 223.69 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.2437 (5)
b (Å) 7.4244 (5)
c (Å) 20.4794 (15)
V (ų) 1101.38 (13)
Z 4
Temperature (K) 173
Dcalc (Mg m⁻³) 1.349
Hydrogen Bond (D-H···A) N-H···O
N···O distance (Å) 3.066 (2)
N-H···O angle (°) 160
Conformation Cyclohexanone ring in a chair conformation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the strength and nature of hydrogen bonds. americanpharmaceuticalreview.com The spectra of 2-amino-2-cyclohexen-1-one are characterized by vibrations of the enone system, the amino group, and the alkyl backbone.

The parent 2-cyclohexen-1-one molecule shows a strong IR absorption for the C=O stretch typically around 1670-1680 cm⁻¹, which is lower than a saturated ketone due to conjugation with the C=C bond. researchgate.netnist.govchemicalbook.com The C=C stretching vibration appears around 1600-1650 cm⁻¹. For 2-amino-2-cyclohexen-1-one, which exists as a β-enaminone, significant changes are expected. This system exhibits resonance-assisted hydrogen bonding (RAHB), a phenomenon where the hydrogen bond is strengthened by π-conjugation. researchgate.netacs.org This leads to a further decrease in the C=O stretching frequency and a broadening of the N-H stretching bands.

The N-H stretching region (typically 3200-3500 cm⁻¹) is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, primary amines show two sharp bands. In 2-amino-2-cyclohexen-1-one, the presence of a strong intramolecular N-H···O hydrogen bond would result in a broad, red-shifted absorption band, often appearing below 3200 cm⁻¹. researchgate.netnih.gov The position and shape of this band can be used to estimate the strength of the hydrogen bond. Raman spectroscopy provides complementary information, particularly for the C=C and other symmetric vibrations of the carbon skeleton. researchgate.netencyclopedia.pub

Table 3: Key Vibrational Frequencies (cm⁻¹) for the 2-Amino-2-cyclohexen-1-one Moiety Note: Frequencies are approximate and based on data from analogous systems. researchgate.netresearchgate.netnih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) Comments
N-H Stretch 3200-3500 (broad) Broadened and shifted to lower frequency due to strong intramolecular N-H···O hydrogen bonding.
C-H Stretch (sp²) 3000-3100 Vinylic C-H bond vibration.
C-H Stretch (sp³) 2850-2960 Aliphatic C-H bonds in the ring.
C=O Stretch 1630-1660 Lowered frequency due to conjugation and strong hydrogen bonding (RAHB).
C=C Stretch / N-H Bend 1580-1640 Coupled vibrations of the β-enaminone system.
Ring Vibrations 1000-1400 "Fingerprint" region, characteristic of the cyclohexene ring structure.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 2-amino-2-cyclohexen-1-one and for elucidating its fragmentation pathways under ionization. nih.gov Techniques such as electrospray ionization (ESI) are typically used to generate protonated molecules [M+H]⁺, whose accurate mass can be measured with high precision (typically < 5 ppm error), allowing for the unambiguous determination of the molecular formula (C₆H₉NO). wiley-vch.de

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragmentation patterns. The fragmentation of related cyclic ketones and amines suggests several likely pathways for 2-amino-2-cyclohexen-1-one. researchgate.net The robust α,β-unsaturated ketone structure can undergo retro-Diels-Alder (rDA) type reactions, leading to the loss of ethylene (B1197577) (C₂H₄). Another common fragmentation for cyclic ketones is the loss of carbon monoxide (CO). The presence of the amino group introduces additional fragmentation channels, such as the loss of ammonia (B1221849) (NH₃) or the formation of iminium ions. nih.gov

The fragmentation of mycosporine-like amino acids, which contain a substituted cyclohexenone core, often involves the loss of side chains and characteristic cleavages of the ring itself. researchgate.net For 2-amino-2-cyclohexen-1-one, high-resolution analysis is critical to distinguish between fragments with very similar nominal masses, such as CO and C₂H₄. wiley-vch.de

Table 4: Plausible High-Resolution Mass Spectrometry Fragments for Protonated 2-Amino-2-cyclohexen-1-one ([C₆H₁₀NO]⁺, m/z 112.0757)

Fragment Ion Formula Calculated m/z Possible Neutral Loss Fragmentation Pathway
[C₅H₆NO]⁺ 96.0444 CH₄ Loss of methane
[C₆H₈N]⁺ 94.0651 H₂O Loss of water
[C₄H₆NO]⁺ 84.0444 C₂H₄ Retro-Diels-Alder (rDA) reaction
[C₅H₈N]⁺ 82.0651 CO Loss of carbon monoxide from [M+H]⁺
[C₆H₇O]⁺ 95.0491 NH₃ Loss of ammonia
[C₄H₄N]⁺ 66.0338 CO, C₂H₄ Subsequent fragmentation after initial losses

Synthetic Utility of 2 Cyclohexen 1 One, 2 Amino 9ci As a Versatile Building Block in Organic Synthesis

Role in the Construction of Complex Natural Products and Synthetic Analogs

The inherent reactivity of the enaminone moiety within 2-amino-2-cyclohexen-1-one and its derivatives makes it an attractive starting material for the synthesis of intricate natural products and their synthetic analogs. The strategic placement of the amino and carbonyl groups allows for a variety of transformations, including annulation and cycloaddition reactions, to build complex polycyclic systems.

Furthermore, cyclic six-membered enaminones, such as 2-amino-2-cyclohexen-1-one, are recognized as valuable scaffolds for the stereoselective preparation of alkaloid natural products. nih.gov Bicyclic systems resembling indolizidine and quinolizidine (B1214090) alkaloids are particularly attractive targets, and the use of chiral pool approaches starting from β-amino acids to generate chiral enaminones is a promising strategy for their asymmetric synthesis. nih.gov While direct total syntheses of specific natural products starting from the parent 2-amino-2-cyclohexen-1-one are not extensively documented in readily available literature, the utility of closely related aminosiloxy dienes in the stereocontrolled synthesis of the pentacyclic indole (B1671886) alkaloid tabersonine (B1681870) showcases the potential of this structural motif. orgsyn.org In this synthesis, the amino group is ultimately eliminated to form a cyclohexenone, demonstrating the role of the amino group as a directing and activating group in the construction of the molecular backbone.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The bifunctional nature of 2-amino-2-cyclohexen-1-one makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. The enaminone system can act as a versatile synthon, participating in condensation and cyclization reactions to form fused ring systems containing nitrogen and other heteroatoms.

The synthesis of quinolines and their derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical activity, can be envisioned starting from enaminones. nih.govorganic-chemistry.org General synthetic strategies for quinolines often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or the cyclization of N-aryl enamines. Given that 2-amino-2-cyclohexen-1-one is a cyclic enaminone, it can potentially undergo reactions with suitable reagents to construct the quinoline (B57606) framework. For instance, the reaction of enaminones with other carbonyl compounds or their derivatives can lead to the formation of fused pyridine (B92270) rings, which are the core of the quinoline structure.

Similarly, the synthesis of pyridines can be achieved through various condensation reactions. One of the classical methods involves the reaction of 1,5-dicarbonyl compounds with ammonia (B1221849). While 2-amino-2-cyclohexen-1-one is not a 1,5-dicarbonyl compound itself, its reactivity can be harnessed to generate intermediates that can then cyclize to form a pyridine ring. For example, reaction with a suitable one-carbon unit could lead to the formation of a fused pyridine system. The development of multicomponent reactions involving enaminones also opens up new avenues for the efficient, one-pot synthesis of highly substituted and functionally diverse heterocyclic systems. nih.gov

Catalytic Applications in Organic Transformations, e.g., Decarboxylation of Amino Acids

Beyond its role as a stoichiometric reactant, 2-cyclohexen-1-one (B156087) has demonstrated significant utility as an organocatalyst, most notably in the decarboxylation of α-amino acids. This transformation is a valuable method for the synthesis of amines, which are important intermediates in the production of pharmaceuticals and other biologically active compounds. The use of 2-cyclohexen-1-one as a catalyst offers a facile and efficient alternative to traditional methods that often require harsh conditions or the use of unstable peroxide catalysts. nih.gov

The catalytic cycle is believed to proceed through the formation of a Schiff base between the amino acid and the ketone of 2-cyclohexen-1-one. This intermediate then undergoes decarboxylation, facilitated by the electron-withdrawing nature of the imine and the conjugated system. Subsequent hydrolysis of the resulting imine releases the desired amine and regenerates the 2-cyclohexen-1-one catalyst. rsc.orgorganic-chemistry.org This process has been successfully applied to a variety of α-amino acids, affording the corresponding amines in good to excellent yields. nih.gov

Notably, this method allows for the decarboxylation of optically active amino acids to produce optically active amines with high enantiomeric purity. For instance, the decarboxylation of 4-hydroxy-L-proline using a catalytic amount of 2-cyclohexen-1-one in refluxing cyclohexanol (B46403) yields (3R)-(-)-3-hydroxypyrrolidine in 93% yield. nih.gov Similarly, (2R)-(-)-2-hydroxypropylamine can be obtained from L-threonine in 80% yield. nih.gov

Amino AcidAmine ProductYield (%)Reaction Time (h)Reference
4-Hydroxy-L-proline(3R)-(-)-3-Hydroxypyrrolidine932 nih.gov
L-Threonine(2R)-(-)-2-Hydroxypropylamine805 nih.gov
L-AlanineEthylamine855 nih.gov
L-ValineIsobutylamine885 nih.gov
L-LeucineIsopentylamine905 nih.gov
L-Isoleucine2-Methylbutylamine875 nih.gov
L-PhenylalaninePhenethylamine925 nih.gov
L-TryptophanTryptamine855 nih.gov
L-HistidineHistamine7510 nih.gov

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of 2-Cyclohexen-1-one, 2-amino-(9CI)

The unique reactivity profile of 2-amino-2-cyclohexen-1-one has spurred the development of novel synthetic methodologies that take advantage of its dual functionality. The presence of both a nucleophilic amino group and an electrophilic α,β-unsaturated system within the same molecule allows for the design of cascade and multicomponent reactions, leading to the rapid construction of molecular complexity from simple starting materials.

The development of diversity-oriented synthesis (DOS) strategies often relies on versatile building blocks that can be elaborated into a wide range of structurally diverse compounds. nih.govnih.govresearchgate.netrsc.org Enaminones like 2-amino-2-cyclohexen-one are excellent candidates for such approaches. By reacting with a variety of electrophiles and nucleophiles, a single enaminone precursor can be transformed into a library of compounds with diverse skeletons and functional groups, which is highly valuable for drug discovery and chemical biology.

Furthermore, the enaminone moiety can participate in various annulation reactions to construct fused heterocyclic systems. For example, cascade reactions involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (B120857) have been developed to access novel pyrrole-fused 1,5-benzodiazepine frameworks. researchgate.net While this example uses an acyclic enaminone, the principle can be extended to cyclic systems like 2-amino-2-cyclohexen-1-one to generate unique polycyclic architectures.

The unique electronic properties of the enaminone system also influence its reactivity in cycloaddition reactions. Aminosiloxy dienes, which are closely related to enaminones, exhibit exceptionally high reactivity in Diels-Alder reactions, being about 1000 times more reactive than their 1-alkoxy-3-siloxy diene counterparts. orgsyn.org This enhanced reactivity, attributed to the electron-donating amino group, allows for cycloadditions to occur under mild conditions with a broad range of dienophiles, providing access to highly functionalized cyclohexene (B86901) derivatives. orgsyn.orgnih.gov This highlights the potential of leveraging the amino group in 2-amino-2-cyclohexen-1-one to develop novel and efficient cycloaddition methodologies for the synthesis of complex molecules.

Future Research Directions and Unresolved Challenges in 2 Cyclohexen 1 One, 2 Amino 9ci Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 2-Cyclohexen-1-one (B156087), 2-amino-(9CI), future research will undoubtedly focus on developing synthetic methods that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and minimizing waste. jst.go.jpnih.gov

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. To address these limitations, several promising research avenues are emerging:

Biocatalysis: The use of enzymes to catalyze the synthesis of 2-amino-2-cyclohexen-1-one and its derivatives presents a highly attractive, environmentally benign alternative. numberanalytics.comnih.gov Biocatalytic methods offer high selectivity and operate under mild conditions, often in aqueous media. numberanalytics.comnih.gov Future work could focus on identifying or engineering enzymes, such as transaminases or ammonia (B1221849) lyases, capable of directly converting a suitable cyclohexenone precursor to the desired enamine. The development of artificial cascade biocatalysis, combining multiple enzymatic steps in a single pot, could further enhance the efficiency and sustainability of the synthesis. numberanalytics.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. jst.go.jp For 2-amino-2-cyclohexen-1-one, this could involve the development of novel cycloaddition reactions or multicomponent reactions that assemble the cyclic enamine framework in a single, efficient step. makingmolecules.com Research into catalyst systems that promote these transformations with high efficiency and selectivity will be crucial.

Renewable Feedstocks and Green Solvents: A shift away from petroleum-based starting materials towards renewable resources is a critical aspect of sustainable chemistry. Future research could explore the synthesis of 2-amino-2-cyclohexen-1-one from bio-based precursors. Additionally, replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents will be a key area of investigation. researchgate.net

Green Synthesis StrategyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, aqueous media, reduced wasteEnzyme discovery and engineering, cascade reactions
Atom-Economical Reactions High efficiency, minimal byproductsDevelopment of novel cycloadditions and multicomponent reactions
Renewable Feedstocks Reduced reliance on fossil fuels, sustainabilitySynthesis from bio-based precursors
Green Solvents Reduced environmental impact and toxicityUse of water, supercritical CO2, or bio-solvents

Exploration of Undiscovered Reaction Pathways and Novel Transformations

The enamine moiety of 2-Cyclohexen-1-one, 2-amino-(9CI) is a hub of reactivity, capable of acting as a nucleophile at the β-carbon. makingmolecules.commasterorganicchemistry.com While its participation in classical reactions like alkylation and Michael additions is known, a vast landscape of undiscovered reaction pathways and novel transformations awaits exploration.

Future research in this area will likely focus on:

Cascade Reactions: Designing one-pot reactions where the initial product of a reaction involving the enamine undergoes subsequent transformations is a powerful strategy for building molecular complexity efficiently. numberanalytics.commakingmolecules.com Organocatalytic cascade reactions, where a chiral secondary amine catalyst activates the substrate, have shown immense potential in this regard. makingmolecules.com Exploring new cascade sequences initiated by the nucleophilic character of 2-amino-2-cyclohexen-1-one could lead to the rapid synthesis of complex heterocyclic scaffolds.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov Developing novel MCRs that incorporate 2-amino-2-cyclohexen-1-one as a key building block would open up new avenues for creating diverse molecular libraries for drug discovery and materials science. jst.go.jpresearchgate.net

Photoredox and Electrochemical Catalysis: The application of light or electricity to drive chemical reactions offers unique opportunities for accessing novel reactivity. enamine.net Investigating the behavior of 2-amino-2-cyclohexen-1-one under photoredox or electrochemical conditions could unveil unprecedented transformations, such as radical-mediated additions or cycloadditions, that are not accessible through traditional thermal methods.

Reaction TypeDescriptionPotential Applications
Cascade Reactions A sequence of intramolecular reactions where the product of one step is the substrate for the next.Rapid synthesis of complex polycyclic molecules.
Multicomponent Reactions Three or more reactants combine in a single step.Efficient generation of molecular diversity for screening.
Photoredox/Electro-Catalysis Use of light or electricity to initiate and drive reactions.Accessing novel and previously inaccessible chemical transformations.

Application of Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding and predicting chemical reactivity. researchgate.netnih.govresearchgate.net For 2-Cyclohexen-1-one, 2-amino-(9CI), the application of advanced computational modeling holds immense promise for unraveling the intricacies of its reactivity and for the rational design of new catalysts and reactions.

Key areas for future computational investigation include:

Mechanism and Selectivity Studies: DFT calculations can be employed to elucidate the detailed mechanisms of reactions involving 2-amino-2-cyclohexen-1-one. nih.govresearchgate.netresearchgate.net By mapping out the potential energy surfaces of different reaction pathways, researchers can gain insights into the factors that control regioselectivity and stereoselectivity. acs.org This understanding is crucial for optimizing existing reactions and for predicting the outcome of new transformations.

Catalyst Design: Computational modeling can accelerate the discovery and development of new catalysts for reactions involving this enamine. researchgate.netnih.gov By simulating the interaction of different catalyst structures with the substrate, it is possible to predict which catalysts will be most effective and selective. This in silico screening approach can significantly reduce the experimental effort required to identify optimal catalysts.

Prediction of Novel Reactivity: Theoretical calculations can be used to explore hypothetical reaction pathways that have not yet been observed experimentally. nih.gov By identifying energetically feasible but undiscovered transformations, computational chemistry can guide experimentalists towards new and exciting areas of chemical space. The use of graph neural networks and other machine learning techniques trained on DFT-level data is an emerging area that could rapidly predict the reactivity of 2-amino-2-cyclohexen-1-one and its derivatives. chemrxiv.org

Computational ApplicationObjectiveImpact on Research
Mechanism Elucidation To understand the step-by-step process of a reaction.Rational optimization of reaction conditions.
Selectivity Prediction To predict the formation of a specific product isomer.Design of highly selective synthetic methods.
Catalyst Design To identify optimal catalyst structures for a given reaction.Accelerated discovery of new and improved catalysts.
Reactivity Prediction To explore and identify new, feasible reaction pathways.Guidance for the discovery of novel chemical transformations.

Investigations into the Reactivity of 2-Cyclohexen-1-one, 2-amino-(9CI) within Complex Chemical Systems

The behavior of a molecule in isolation can differ significantly from its reactivity within a complex chemical environment, such as in the total synthesis of a natural product or within a biological system. nih.govnih.gov A major challenge and a key future research direction will be to understand and control the reactivity of 2-Cyclohexen-1-one, 2-amino-(9CI) in these intricate settings.

Total Synthesis of Natural Products: The enamine functionality of 2-amino-2-cyclohexen-1-one makes it a potentially valuable intermediate in the synthesis of complex natural products. nih.govpsu.edu However, its inherent reactivity can also lead to undesired side reactions and decomposition in the presence of other functional groups. Future research will need to focus on developing protecting group strategies and reaction conditions that allow for the selective manipulation of the enamine in the context of a multi-step synthesis. Overcoming the instability of enamine intermediates is a significant hurdle in their broader application in total synthesis. jst.go.jp

Chemical Biology and Drug Discovery: The reactivity of enamines with biological nucleophiles raises questions about their potential as covalent inhibitors or chemical probes. enamine.netnih.gov Understanding the interactions of 2-amino-2-cyclohexen-1-one with proteins and other biomolecules is crucial for assessing its potential toxicological profile and for designing new therapeutic agents. Investigations into its metabolic fate and its potential to form reactive metabolites in vivo are critical areas for future study. nih.gov The inherent reactivity that makes enamines useful synthetic intermediates also presents a challenge in biological systems, where off-target reactions can lead to toxicity. numberanalytics.com

Complex Reaction Networks: In complex reaction mixtures, such as those found in one-pot cascade or multicomponent reactions, controlling the reactivity of a versatile intermediate like 2-amino-2-cyclohexen-1-one is a significant challenge. numberanalytics.com Unraveling the intricate network of competing and sequential reactions will require a combination of advanced analytical techniques and kinetic modeling. This understanding will be essential for harnessing the full synthetic potential of this compound in complex, one-pot transformations.

ContextChallengesFuture Research Directions
Total Synthesis Instability and potential for side reactions.Development of robust protecting groups and chemoselective reaction conditions.
Chemical Biology Potential for off-target covalent modification of biomolecules.Studies on metabolic stability, protein binding, and toxicological profiles.
Complex Reaction Networks Uncontrolled reactivity leading to multiple products.In-depth kinetic analysis and mechanistic studies of one-pot reactions.

Q & A

Basic: What established synthetic routes are available for 2-Cyclohexen-1-one,2-amino-(9CI), and how can experimental reproducibility be ensured?

Common methods include cyclization of amino-substituted precursors or selective oxidation of amino-cyclohexene derivatives. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalysts) in detail.
  • Report yields, purity metrics, and characterization data (e.g., NMR, IR) for intermediates and final products.
  • Provide supplementary materials for multi-step syntheses, adhering to guidelines for experimental rigor .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of 2-Cyclohexen-1-one,2-amino-(9CI)?

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra to confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl, amino).
  • Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for research-grade samples) .

Advanced: How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Perform DFT calculations to model expected NMR chemical shifts or IR vibrations and compare with empirical data.
  • Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation).
  • Re-examine sample purity, as impurities (e.g., isomers) may skew data .

Advanced: What strategies optimize the regioselective synthesis of 2-amino-substituted cyclohexenone derivatives?

  • Use directed ortho-metallation to control amino group positioning.
  • Employ chiral auxiliaries or asymmetric catalysis for enantioselective synthesis.
  • Monitor reaction kinetics via in-situ techniques (e.g., FTIR) to minimize side products .

Basic: What are the key physicochemical properties (e.g., solubility, thermal stability) of 2-Cyclohexen-1-one,2-amino-(9CI)?

  • Solubility : Typically polar aprotic solvents (e.g., DMSO, DMF) are optimal.
  • Thermal Stability : Decomposition observed above 150°C; store at 2–8°C.
  • Heat Capacity : Experimental values (e.g., 248.3 J/mol·K at 25°C) available from NIST .

Advanced: How should researchers address discrepancies in reported melting points or boiling points across literature sources?

  • Verify purity of reference samples and calibration standards.
  • Compare experimental setups (e.g., differential scanning calorimetry vs. traditional capillary methods).
  • Consider polymorphic forms or hydrate formation influencing thermal data .

Safety: What protocols mitigate risks when handling 2-Cyclohexen-1-one,2-amino-(9CI)?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (classified as acute toxicity via inhalation ).
  • Spill Management : Neutralize with inert absorbents; avoid ignition sources due to flammability .

Regulatory: What compliance considerations apply to international shipping or storage of this compound?

  • TSCA : Listed in the U.S. Toxic Substances Control Act inventory.
  • EINECS : Registered under EU regulations (EC 236-187-2).
  • GHS Labeling : Mandatory for flammability (Category 3) and acute toxicity (Oral Category 3) .

Research Design: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound?

  • Novelty : Explore understudied applications (e.g., asymmetric catalysis precursors or bioactive intermediates).
  • Feasibility : Pilot small-scale reactions to assess synthetic accessibility.
  • Ethics : Adhere to institutional guidelines for hazardous waste disposal .

Data Interpretation: What analytical approaches distinguish isomeric impurities in 2-Cyclohexen-1-one,2-amino-(9CI) samples?

  • Chiral Chromatography : Resolve enantiomers using columns with cellulose-based stationary phases.
  • Vibrational Circular Dichroism (VCD) : Detect subtle stereochemical differences.
  • Dynamic NMR : Identify rotamers or conformational isomers affecting spectral clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.